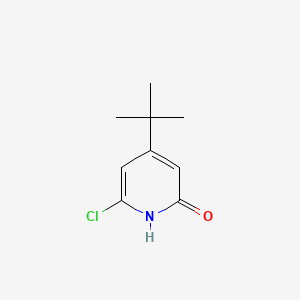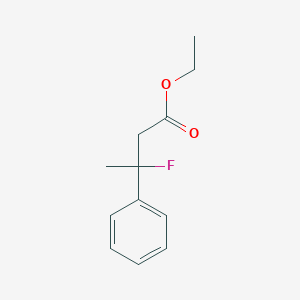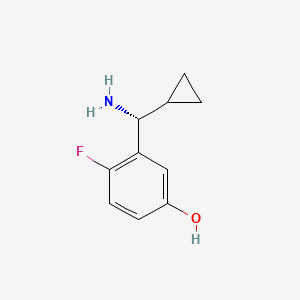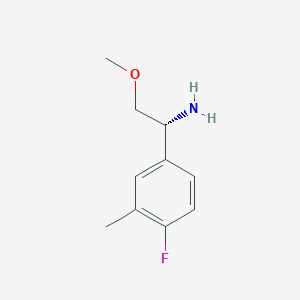
(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to a piperidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of Cyanoethyl Group: The cyanoethyl group can be introduced through a nucleophilic substitution reaction using a cyanoethylating agent such as acrylonitrile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar piperidine ring structure but differ in functional groups.
Pyridine Derivatives: These compounds have a nitrogen-containing aromatic ring, similar to the piperidine ring.
Piperidine Derivatives: Other piperidine derivatives include piperine and piperidine itself, which have different substituents.
Uniqueness
(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid is unique due to its specific combination of a cyanoethyl group and a carboxylic acid group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2S)-1-(2-cyanoethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c10-5-3-7-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
LCBPJUMUZWXAAZ-QMMMGPOBSA-N |
SMILES isomérico |
C1CCN([C@@H](C1)C(=O)O)CCC#N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)



![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)



